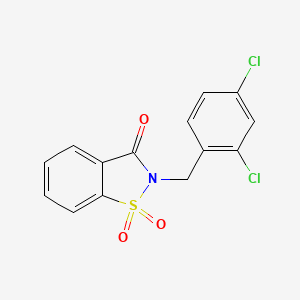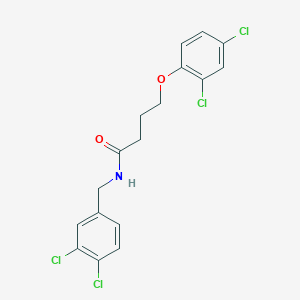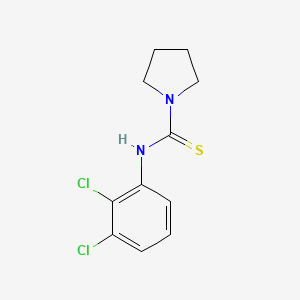![molecular formula C19H12BrNO3 B4574669 (2E)-2-(1,3-benzodioxol-5-yl)-3-[5-bromo-2-(prop-2-yn-1-yloxy)phenyl]prop-2-enenitrile](/img/structure/B4574669.png)
(2E)-2-(1,3-benzodioxol-5-yl)-3-[5-bromo-2-(prop-2-yn-1-yloxy)phenyl]prop-2-enenitrile
Übersicht
Beschreibung
(2E)-2-(1,3-benzodioxol-5-yl)-3-[5-bromo-2-(prop-2-yn-1-yloxy)phenyl]prop-2-enenitrile is a useful research compound. Its molecular formula is C19H12BrNO3 and its molecular weight is 382.2 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(1,3-benzodioxol-5-yl)-3-[5-bromo-2-(2-propyn-1-yloxy)phenyl]acrylonitrile is 381.00006 g/mol and the complexity rating of the compound is 572. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Research has led to the synthesis of various acrylonitriles substituted at position 2 with heterocycles such as triazoles or benzimidazoles and at position 3 with different substituted rings. These compounds have been evaluated for their cytotoxic potential against human cancer cell lines. Structural analyses, including X-ray crystallography, have revealed insights into their configurations and stability under different conditions (Sączewski et al., 2004).
Photoluminescence and Optical Applications
- Novel thiophene derivatives incorporating acrylonitrile units have been synthesized and characterized for their photoluminescence properties. These compounds exhibit green fluorescence and have been suggested for use in optoelectronic devices and as materials for optical limiting to protect human eyes and sensors (Xu, Yu, & Yu, 2012).
Biological Activities and Therapeutic Potentials
- Certain benzimidazole and imidazole derivatives containing the acrylonitrile moiety have been identified as potent inhibitors of histone deacetylases, showing promise as antitumor agents. These compounds have demonstrated efficacy in vitro and in vivo, highlighting their potential for therapeutic applications (Bressi et al., 2010).
Chemical Interactions and Reactivity
- Studies on the regioselectivity of dipolar cycloaddition reactions involving nitrile oxides and acrylonitriles have provided insights into the influence of substituents and the molecular structure on chemical reactivity. These findings are essential for designing synthetic pathways for new compounds with desired properties (Weidner‐Wells et al., 1998).
Eigenschaften
IUPAC Name |
(E)-2-(1,3-benzodioxol-5-yl)-3-(5-bromo-2-prop-2-ynoxyphenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12BrNO3/c1-2-7-22-17-6-4-16(20)9-14(17)8-15(11-21)13-3-5-18-19(10-13)24-12-23-18/h1,3-6,8-10H,7,12H2/b15-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXKPQNWJYRNGPR-NVNXTCNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=C(C=C(C=C1)Br)C=C(C#N)C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCOC1=C(C=C(C=C1)Br)/C=C(/C#N)\C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-({[4-(1-pyrrolidinyl)benzyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B4574594.png)
![N-[3-(diethylamino)propyl]-2-nitrobenzenesulfonamide](/img/structure/B4574601.png)
![N-[2-(dimethylamino)ethyl]-3-[(4-methylphenyl)thio]propanamide](/img/structure/B4574606.png)

![N-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)propanamide](/img/structure/B4574613.png)
![4-BROMO-N-{1-[(2-METHYLPHENYL)METHYL]-1H-PYRAZOL-3-YL}BENZENE-1-SULFONAMIDE](/img/structure/B4574614.png)
![N-{1-Ethyl-2-[(morpholin-4-YL)methyl]-1H-1,3-benzodiazol-5-YL}acetamide](/img/structure/B4574620.png)

![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2,4-dimethylphenyl)urea](/img/structure/B4574646.png)
![1-(2-METHOXYPHENYL)-5,7-DIMETHYL-3-[(2-METHYLPHENYL)METHYL]-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE](/img/structure/B4574661.png)
![N-[(3-chloro-5-methoxy-4-phenylmethoxyphenyl)methyl]-1-pyridin-2-ylmethanamine;hydrochloride](/img/structure/B4574662.png)
![2,6-Di-tert-butyl-4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl}phenol](/img/structure/B4574677.png)
![ETHYL 2-({2-[(5-ISOPROPYL-4-PROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE](/img/structure/B4574679.png)

